molecular formula C16H19NO4 B2959046 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide CAS No. 1396893-04-1

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide

Cat. No.: B2959046
CAS No.: 1396893-04-1
M. Wt: 289.331
InChI Key: ZEUMCMVGEACNQG-FNORWQNLSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound features a benzodioxole ring, a cyclohexyl group, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Enamide Group: The enamide group can be introduced via a condensation reaction between an appropriate aldehyde and an amine.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enamide group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may have potential as a therapeutic agent, depending on its biological activity and toxicity profile.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Interference with Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the cyclohexyl group.

    N-(3-hydroxycyclohexyl)prop-2-enamide: Lacks the benzodioxole ring.

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-methylprop-2-enamide: Contains a methyl group instead of the cyclohexyl group.

Uniqueness

The uniqueness of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide lies in its combination of a benzodioxole ring, a cyclohexyl group, and an enamide functional group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-13-3-1-2-12(9-13)17-16(19)7-5-11-4-6-14-15(8-11)21-10-20-14/h4-8,12-13,18H,1-3,9-10H2,(H,17,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUMCMVGEACNQG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)O)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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